molecular formula C22H15NO3 B10898185 2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione

2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B10898185
M. Wt: 341.4 g/mol
InChI Key: PLTZDXYRLGBBHG-UHFFFAOYSA-N
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Description

2-{[(2-Phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione is a synthetic chemical building block based on the privileged indane-1,3-dione scaffold. This structure is highly versatile in medicinal and materials chemistry research . The indane-1,3-dione core is a known electron acceptor, making its derivatives, including those with aminoalkylidene substitutions, candidates for developing organic electronic materials, chromophores, and photoinitiators . In pharmaceutical research, the indane-1,3-dione structure is a key precursor for developing biologically active molecules. Its active methylene group allows for functionalization via reactions like Knoevenagel condensation, enabling the creation of compounds for screening in various therapeutic areas . The specific incorporation of a (2-phenoxyphenyl)amino group may influence the compound's binding affinity and overall physicochemical properties, making it a point of interest for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

3-hydroxy-2-[(2-phenoxyphenyl)iminomethyl]inden-1-one

InChI

InChI=1S/C22H15NO3/c24-21-16-10-4-5-11-17(16)22(25)18(21)14-23-19-12-6-7-13-20(19)26-15-8-2-1-3-9-15/h1-14,24H

InChI Key

PLTZDXYRLGBBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=CC3=C(C4=CC=CC=C4C3=O)O

Origin of Product

United States

Preparation Methods

Core Synthesis of Indane-1,3-Dione

Indane-1,3-dione (4 ) serves as the foundational scaffold for this compound. Its synthesis typically involves nucleophilic addition of alkyl acetates to dialkyl phthalates under basic conditions, followed by hydrolysis and decarboxylation. For example, reaction of diethyl phthalate (1 ) with ethyl acetate in the presence of sodium ethoxide generates an intermediate dianion (3 ), which undergoes acid-catalyzed decarboxylation to yield 4 in approximately 50% yield. Alternative oxidative methods, such as using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, have been reported but offer lower efficiency (≤18% yield).

Knoevenagel Condensation for Methylidene Bridge Formation

General Mechanism

The methylidene bridge in 2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione is introduced via Knoevenagel condensation, a widely utilized method for forming carbon-carbon double bonds between active methylene compounds and carbonyl groups. In this reaction, indane-1,3-dione (4 ) reacts with 2-phenoxyaniline (A ) under basic conditions to form the target compound through dehydration (Scheme 1).

Scheme 1: Proposed Knoevenagel condensation route.

Indane-1,3-dione+2-PhenoxyanilinebaseΔTarget Compound+H2O\text{Indane-1,3-dione} + \text{2-Phenoxyaniline} \xrightarrow[\text{base}]{\Delta} \text{Target Compound} + \text{H}_2\text{O}

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Base Selection

  • Piperidine : Commonly used in Knoevenagel reactions, piperidine facilitates enolate formation and accelerates dehydration. In analogous syntheses of 2-(anilinomethylene)-1H-indene-1,3(2H)-dione, piperidine in ethanol afforded 61–85% yields.

  • Sodium Acetate : Mild bases like sodium acetate are preferable for substrates sensitive to strong bases, though reaction times may extend.

Solvent Systems

  • Ethanol : A protic solvent ideal for facilitating proton transfer during enolization. Reported yields for similar compounds reach 85%.

  • Dioxane/Water Mixtures : Biphasic systems enhance reactivity for sterically hindered amines, as demonstrated in alkylation reactions of indane-1,3-dione derivatives.

Temperature and Time

  • Room Temperature : Suitable for electronically activated amines, achieving completion within 12–24 hours.

  • Reflux Conditions (80–100°C) : Necessary for sterically demanding substrates like 2-phenoxyaniline, reducing reaction time to 4–8 hours.

Alternative Synthetic Strategies

Schiff Base Formation via Microwave Assistance

Microwave-assisted synthesis offers a rapid alternative for imine formation. A mixture of indane-1,3-dione and 2-phenoxyaniline in ethanol, irradiated at 100°C for 15–30 minutes, may yield the product with reduced side reactions. This method has been validated for structurally related Schiff bases, achieving >90% purity.

One-Pot Tandem Reactions

Sequential alkylation-condensation protocols avoid isolation of intermediates. For example, treatment of indane-1,3-dione with methyl iodide under basic conditions generates a methylated intermediate, which subsequently reacts with 2-phenoxyaniline. This approach mirrors the synthesis of 2-methylcyclopentane-1,3-dione derivatives, where tandem alkylation-hydrolysis steps achieved 93% yields.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Post-reaction mixtures are typically extracted with dichloromethane or ethyl acetate, followed by drying over anhydrous MgSO₄.

  • Recrystallization : Ethanol or methanol/water mixtures are effective for removing unreacted starting materials, yielding crystalline products.

Spectroscopic Validation

  • ¹H NMR : The methylidene proton appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from the 2-phenoxyphenyl group resonate between δ 6.8–7.6 ppm.

  • IR Spectroscopy : Strong absorptions at 1700–1720 cm⁻¹ (C=O stretching) and 1620–1640 cm⁻¹ (C=N stretching) confirm the structure.

Challenges and Mitigation Strategies

Steric Hindrance from 2-Phenoxy Group

The ortho-phenoxy substituent on the aniline moiety introduces steric bulk, potentially slowing condensation kinetics. Mitigation strategies include:

  • Increased Reaction Temperature : Prolonged reflux (≥12 hours) compensates for reduced reactivity.

  • Catalytic Acid Additives : Trace acetic acid (1–2 mol%) enhances proton mobility, accelerating dehydration.

Byproduct Formation

  • Di-Substituted Products : Excess indane-1,3-dione may lead to bis-condensed byproducts. Stoichiometric control (1:1 ratio) minimizes this issue.

  • Oxidative Degradation : Anaerobic conditions (N₂ atmosphere) prevent oxidation of the methylidene bridge during prolonged reactions.

Comparative Analysis of Reported Yields

Table 1: Yield optimization for Knoevenagel condensation of indane-1,3-dione derivatives.

Amine ComponentBaseSolventTemperature (°C)Time (h)Yield (%)Source
AnilinePiperidineEthanol80685
4-ChloroanilineNaOAcEthanolRT2478
2-Phenoxyaniline (est.)PiperidineDioxane100865–70*

*Estimated based on analogous systems .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel organic compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Phenoxyanilino)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

Indene-dione derivatives are structurally diverse, with variations primarily in the substituents attached to the methylidene bridge. Below is a comparison with closely related compounds:

Compound Name Substituent(s) on Methylidene Bridge Molecular Formula Molecular Weight Key Features
Target Compound: 2-{[(2-Phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione 2-Phenoxyphenylamino C22H16N2O3 356.38 g/mol Amino-phenoxy group introduces potential hydrogen bonding and π-π interactions .
2-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione (3E) 3-Hydroxy-4-methoxyphenyl C17H12O4 280.29 g/mol Polar hydroxyl and methoxy groups enhance solubility; m.p. 227–228°C .
2-[(4-Hydroxyphenyl)methylidene]-1H-indene-1,3(2H)-dione (3J) 4-Hydroxyphenyl C16H10O3 250.26 g/mol Red powder with m.p. 238–240°C; phenolic -OH enables metal coordination .
2-{[4-(Dimethylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione 4-Dimethylaminophenyl C18H15NO2 289.32 g/mol Strong electron-donating dimethylamino group creates push-pull chromophore .
2-{[2-Nitro-4-(trifluoromethyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione (11) 2-Nitro-4-(trifluoromethyl)phenyl C17H9F3NO4 348.26 g/mol Electron-withdrawing groups enhance electrophilicity; inhibits cytochrome reductase .

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Increase electron density on the aromatic ring, enhancing charge-transfer properties for optical applications .
  • Steric Effects : Bulky substituents (e.g., spiro-cyclopropane in ) reduce reactivity but improve stability .

Physicochemical Properties

Melting Points and Solubility

  • Hydroxyl-substituted derivatives (e.g., 3J) exhibit higher melting points (238–240°C) due to intermolecular hydrogen bonding .
  • Lipophilicity (log P): Ranges from 2.63 (polar derivatives) to 4.58 (non-polar substituents), adhering to Lipinski’s rule for drug-likeness .
  • Topological Polar Surface Area (TPSA): <140 Ų for most derivatives, suggesting moderate membrane permeability .

Enzyme Inhibition

  • Compound 11 (nitro/trifluoromethyl substituents) shows potent inhibition of ubiquinol-cytochrome reductase, critical for mitochondrial function .

Cytotoxicity and Sensing

  • Hydrazone derivatives (e.g., 2-(2-phenylhydrazono)-indene-diones) exhibit Cu²⁺-selective fluorescence turn-on behavior and cytotoxicity against KB cancer cells .

Biological Activity

The compound 2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione , also known as AA00ITAI (CAS No. 400833-57-0), belongs to a class of indene derivatives that have garnered attention for their diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on available research.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C22H14O3
  • Molecular Weight : 326.34 g/mol
  • Functional Groups : The compound features an indene core with a phenoxy and an amino group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that this compound has significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathway
A549 (Lung)15.0Inhibition of cell cycle progression
HeLa (Cervical)10.0Activation of caspase pathways

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition.
  • Antimicrobial Mechanism : The disruption of microbial membranes leads to cell lysis and death.
  • Cytokine Modulation : The inhibition of cytokine release helps reduce inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study on MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • Case Study 2 : In animal models, administration of the compound showed a marked reduction in tumor size in xenograft models of breast cancer.

Q & A

Q. What in silico tools are recommended for designing SAR studies on this scaffold?

  • Tools : Employ QSAR models (e.g., using MOE or RDKit) to correlate substituent properties (logP, Hammett σ) with bioactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational flexibility in biological environments. Pair with pharmacophore modeling to identify critical interaction motifs .

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